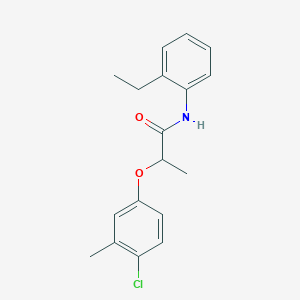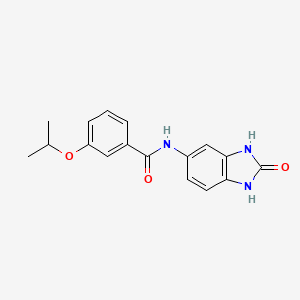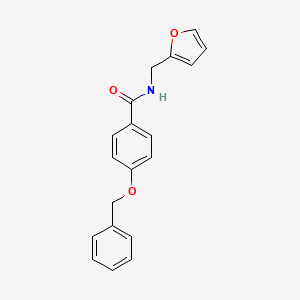
3-(anilinocarbonyl)phenyl acetate
Übersicht
Beschreibung
3-(anilinocarbonyl)phenyl acetate, also known as N-(3-acetylphenyl) anthranilic acid, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. This compound is synthesized through a multistep process that involves the reaction of anthranilic acid with acetic anhydride, followed by the reaction with 3-bromoacetophenone. The resulting compound has a molecular weight of 305.30 g/mol and a melting point of 195-197°C.
Wirkmechanismus
The mechanism of action of 3-(anilinocarbonyl)phenyl acetate is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of certain enzymes such as COX-2 and LOX. In addition, it has been shown to have the ability to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to induce apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, it has been shown to have the ability to reduce inflammation by inhibiting the production of certain inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, it has been shown to have the ability to lower blood glucose levels and improve insulin sensitivity, which may contribute to its potential as an antidiabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(anilinocarbonyl)phenyl acetate in lab experiments include its diverse biological activities and its relatively simple synthesis method. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 3-(anilinocarbonyl)phenyl acetate could focus on its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. In addition, further studies could be conducted to elucidate its mechanism of action and to optimize its synthesis method for improved yields and purity. Furthermore, studies could be conducted to investigate its potential as a drug delivery system for targeted drug delivery.
Wissenschaftliche Forschungsanwendungen
3-(anilinocarbonyl)phenyl acetate has been extensively studied for its diverse biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. In addition, it has been shown to have potential as an antidiabetic and antifungal agent. Studies have also shown that this compound has the ability to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
[3-(phenylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)19-14-9-5-6-12(10-14)15(18)16-13-7-3-2-4-8-13/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWGXNZWUKCQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-bromo-2-furoyl)amino]-5-chlorobenzoic acid](/img/structure/B4409055.png)
![1-(2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409063.png)
![3-{[(4-methyl-2-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4409073.png)
![4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde](/img/structure/B4409075.png)
![1-{2-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409083.png)

![N-(2-ethoxyphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4409092.png)
![5-bromo-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4409098.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]acetamide](/img/structure/B4409101.png)
![1-[3-(allyloxy)benzoyl]indoline](/img/structure/B4409108.png)

![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4409135.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409143.png)
